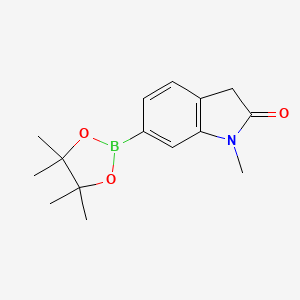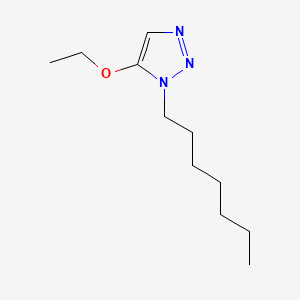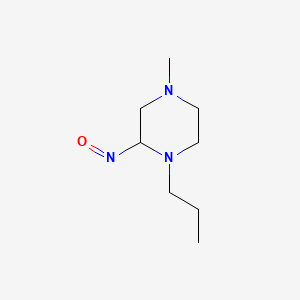
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
Overview
Description
“1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one” is a chemical compound that is useful for the preparation of imidazopyridazines as therapeutic kinase inhibitors .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves two substitution reactions .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 401℃, a density of 1.11, and a flash point of 196℃. It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystallography : This compound is used in the synthesis of boric acid ester intermediates with benzene rings, confirmed by techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations align with crystal structures determined by X-ray diffraction, indicating the reliability of DFT in predicting molecular structures (Huang et al., 2021).
Molecular Structure Analysis : Further, the molecular electrostatic potential and frontier molecular orbitals of such compounds are investigated using DFT, revealing key physicochemical properties (Huang et al., 2021).
Applications in Material Science
Fluorescent Probes : A variant of this compound, 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, was synthesized and used in creating novel near-infrared fluorescence probes of carbazole borate ester, including indole (You-min, 2014).
Polymer Synthesis : These compounds are integral in the synthesis of deeply colored polymers containing isoDPP units in the main chain, displaying significant solubility in organic solvents and useful properties for potential applications in material science (Welterlich et al., 2012).
Biological Applications
Antimicrobial and Anticancer Activity : Derivatives of indolin-2-one were synthesized and evaluated for their antimicrobial and anticancer potential, demonstrating significant efficacy against various bacterial strains and cancer cell lines (Sharma et al., 2012).
Fluorescent Imaging in Biosystems : A near-infrared fluorescence off-on probe based on arylboronate connected to a hemicyanine skeleton, including this compound, has been developed for applications like benzoyl peroxide detection in samples and imaging in living cells and zebrafish, highlighting its potential in biosystems and in vivo studies (Tian et al., 2017).
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki-miyaura cross-coupling reactions , suggesting that its target could be related to this type of chemical reaction.
Mode of Action
The compound likely interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into a molecule. This process is often facilitated by a palladium catalyst .
Biochemical Pathways
The borylation process can lead to the formation of new carbon-boron bonds, which can significantly alter the structure and function of the target molecule .
Pharmacokinetics
The compound’s molecular weight (20807 g/mol ) suggests that it may have good bioavailability, as smaller molecules are generally more easily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of the compound’s action are likely dependent on the specific target and biochemical pathway involved. Given its potential role in borylation reactions , the compound could facilitate the formation of new carbon-boron bonds, leading to significant changes in the structure and function of the target molecule.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s melting point is 59-64°C , suggesting that it may be stable at physiological temperatures.
properties
IUPAC Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-6-10-8-13(18)17(5)12(10)9-11/h6-7,9H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKJVMWTJWQCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(=O)N3C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428666-17-4 | |
| Record name | 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(1H-Imidazol-1-yl)ethyl]-2,5,7,8-tetramethylchroman-6-ol](/img/structure/B568593.png)
![2,2A-Dihydro-1H-azeto[1,2-A]quinoxaline-1,3(4H)-dione](/img/structure/B568597.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphonamidic acid;azane](/img/structure/B568600.png)


